molecular formula C10H9BrO2 B8146116 4-Bromo-3-cyclopropylbenzoic acid

4-Bromo-3-cyclopropylbenzoic acid

Cat. No. B8146116
M. Wt: 241.08 g/mol
InChI Key: MGANYEISFXSNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-cyclopropylbenzoic acid is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-cyclopropylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-cyclopropylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • A study by Guerrera et al. (1995) demonstrated a novel aromatic nucleophilic substitution with rearrangement reaction involving bromo-nitrobenzo derivatives, potentially applicable in the synthesis of amino-nitrobenzo compounds, which could be related to 4-Bromo-3-cyclopropylbenzoic acid's synthetic pathways (Guerrera, Salerno, Lamartina, & Spinelli, 1995).

  • Zherikova et al. (2016) focused on the thermochemical and solubility data of bromobenzoic acids, which is crucial for understanding the solubility and stability of compounds like 4-Bromo-3-cyclopropylbenzoic acid, especially in pharmaceutical applications (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

  • Hamor and Reavlin (1967) investigated alkyl esters of bromo-sulfamoylbenzoic acids, revealing insights into the electronic effects on anticonvulsant activity. This research may have implications for understanding the activity of structurally similar compounds like 4-Bromo-3-cyclopropylbenzoic acid (Hamor & Reavlin, 1967).

  • A study by Chapman et al. (1968) on pharmacologically active benzo[b]thiophen derivatives, including bromo-derivatives, suggests potential pharmaceutical applications for 4-Bromo-3-cyclopropylbenzoic acid (Chapman, Clarke, & Sawhney, 1968).

  • Bunnett and Rauhut (2003) described the synthesis of bromomethylbenzoic acids, which can be related to methods for synthesizing compounds like 4-Bromo-3-cyclopropylbenzoic acid (Bunnett & Rauhut, 2003).

  • Varughese and Pedireddi (2006) studied the interactions of dihydroxybenzoic acid and its bromo derivative with N-donor compounds, which can provide insights into the supramolecular chemistry of bromobenzoic acids (Varughese & Pedireddi, 2006).

properties

IUPAC Name

4-bromo-3-cyclopropylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGANYEISFXSNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-cyclopropylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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